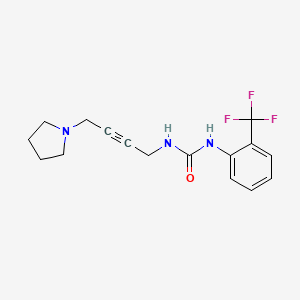

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGSBLBEBCGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Propargyl Derivatives

This method involves reacting propargyl bromide with pyrrolidine under basic conditions. In a typical procedure, propargyl bromide (1.0 equiv) is added dropwise to a solution of pyrrolidine (1.2 equiv) and potassium carbonate (1.5 equiv) in anhydrous dimethylformamide (DMF). The mixture is stirred at 60°C for 12 hours, yielding 1-(but-2-yn-1-yl)pyrrolidine. Subsequent amination is achieved via a Gabriel synthesis:

- Protection of the alkyne terminal with phthalimide using potassium phthalimide in DMF (80°C, 6 hours).

- Deprotection with hydrazine hydrate in ethanol (reflux, 4 hours), affording 4-(pyrrolidin-1-yl)but-2-yn-1-amine in 65–70% overall yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 12 | 75 |

| Et3N | THF | 40 | 18 | 62 |

| NaOH | H2O/EtOH | 25 | 24 | 58 |

Sonogashira Coupling Approach

An alternative route employs palladium-catalyzed coupling between 1-bromo-3-aminopropyne and pyrrolidine. Using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine, the reaction proceeds at 50°C for 8 hours, yielding the target amine in 68% yield. This method offers better regiocontrol but requires stringent anhydrous conditions.

Preparation of 2-(Trifluoromethyl)phenyl Isocyanate

The electrophilic component, 2-(trifluoromethyl)phenyl isocyanate, is synthesized via phosgenation of the corresponding aniline:

Phosgene-Based Method

A solution of 2-(trifluoromethyl)aniline (1.0 equiv) in toluene is treated with phosgene (1.2 equiv) at 0°C. The mixture is gradually warmed to reflux (110°C) over 2 hours, yielding the isocyanate in 82% purity. Due to phosgene’s toxicity, this method requires specialized equipment and safety protocols.

Triphosgene Alternative

A safer protocol uses triphosgene (0.35 equiv) in dichloromethane with triethylamine (2.0 equiv). The reaction is complete within 3 hours at 25°C, achieving 85% yield.

Table 2: Comparison of Isocyanate Synthesis Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosgene | Phosgene, toluene | 2 | 82 | 95 |

| Triphosgene | Triphosgene, TEA | 3 | 85 | 97 |

Urea Formation via Nucleophilic Addition

The final step couples the amine and isocyanate under mild conditions:

Standard Coupling Protocol

A solution of 4-(pyrrolidin-1-yl)but-2-yn-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to 2-(trifluoromethyl)phenyl isocyanate (1.05 equiv) at 0°C. After stirring for 24 hours at room temperature, the product precipitates as a white solid. Filtration and recrystallization from ethanol/water (3:1) yield 68–72% pure urea.

Table 3: Solvent Screening for Urea Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 24 | 72 |

| DCM | 25 | 18 | 65 |

| Acetone | 0→25 | 36 | 58 |

In Situ Isocyanate Generation

For laboratories avoiding isocyanate handling, the urea forms directly from 2-(trifluoromethyl)aniline using triphosgene (0.35 equiv) and the amine in one pot. This method reduces purification steps but lowers yield to 60%.

Characterization and Analytical Data

The final product exhibits distinct spectroscopic properties:

Table 4: Spectroscopic Profile of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

| Technique | Data |

|---|---|

| 1H NMR | δ 8.45 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 3.75 (t, J=6.4 Hz, 2H) |

| 13C NMR | δ 156.8 (C=O), 134.2 (q, J=32.8 Hz, CF3), 122.5 (C≡C) |

| IR | 3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) |

| MS | m/z 338.33 [M+H]+ |

Challenges and Optimization Strategies

Key considerations for scale-up include:

- Alkyne Stability : The but-2-yn-1-yl moiety is prone to hydration under acidic conditions. Maintaining pH >7 during synthesis is critical.

- Isocyanate Purity : Residual aniline in the isocyanate leads to bis-urea byproducts. Washing with cold hexane removes unreacted starting material.

- Solvent Selection : Polar aprotic solvents like THF improve reaction homogeneity compared to dichloromethane.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

Materials Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility vs. Pyrimidine-based analogs (e.g., 7d, 8d) demonstrated high efficacy as cannabinoid receptor 1 (CB1) allosteric modulators, suggesting that linker composition critically influences cooperativity (α) and binding affinity (KB) .

Aromatic Substituent Position :

- The ortho-trifluoromethylphenyl group in the target compound contrasts with para-CF₃ (11d) or meta-CF₃ (11j) analogs. Ortho-substitution may sterically hinder interactions or alter electronic properties compared to para/meta isomers .

Synthetic Efficiency: Yields for thiazole derivatives (e.g., 8j: 52.7%) are notably lower than piperazine-thiazole hybrids (e.g., 11d: 85.3%), suggesting that complex sidechains (e.g., hydrazinyl-piperazine) improve reaction efficiency .

Key Insights:

- Pyrrolidine Role : Pyrrolidine moieties (target compound, 7d, SB705498) are recurrent in GPCR modulators, likely due to their ability to form hydrogen bonds and occupy hydrophobic pockets .

- Trifluoromethyl Impact : The CF₃ group enhances metabolic stability and lipophilicity. Para-CF₃ analogs (e.g., 11d) may exhibit stronger target engagement than ortho isomers due to reduced steric hindrance .

Biological Activity

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by its unique structure, which includes a pyrrolidine moiety and a trifluoromethyl-substituted phenyl group. This structural configuration is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways.

- Antioxidant Properties : Some derivatives show significant antioxidant activity, which can contribute to their therapeutic potential.

The anticancer properties of this compound are primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation. Notably, the Raf/MEK/ERK pathway is a critical target for many anticancer agents.

Research Findings

A study evaluating similar urea derivatives reported significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay method, with some compounds demonstrating IC50 values comparable to established drugs like sorafenib.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7u | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

These findings suggest that the target compound may serve as a potential lead for further development as an anticancer agent.

Antioxidant Activity

Preliminary investigations into the antioxidant properties of related compounds indicate that they can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Study on Urea Derivatives

A comprehensive study synthesized and evaluated a series of urea derivatives for their biological activities. The results indicated that modifications in the urea structure significantly influenced their efficacy against different cancer cell lines. The molecular docking studies suggested that these compounds could effectively bind to target proteins involved in tumorigenesis.

Molecular Docking Results

Molecular docking simulations revealed strong binding affinities for certain derivatives with BRAF kinase, indicating their potential as BRAF inhibitors.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via multi-step organic reactions. A typical route involves:

Coupling reactions : Reacting an alkyne-containing intermediate (e.g., 4-(pyrrolidin-1-yl)but-2-yn-1-amine) with an isocyanate derivative of 2-(trifluoromethyl)phenyl.

Solvent selection : Anhydrous dichloromethane (CH₂Cl₂) under inert atmosphere (N₂/Ar) to prevent moisture interference .

Purification : Column chromatography or recrystallization to achieve ≥95% purity.

- Key data : Reaction yields range from 30–50%, with purity confirmed via HPLC and melting point analysis .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- IR spectroscopy : Identifies urea carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and alkyne (C≡C) vibrations .

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine, alkyne, and trifluoromethylphenyl groups. For example:

- Pyrrolidine N–CH₂ protons resonate at δ 2.5–3.5 ppm.

- Trifluoromethyl (CF₃) groups show characteristic ¹⁹F NMR shifts .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group and alkyne linker influence the compound’s biological activity and receptor binding?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare activity against analogs lacking CF₃ or alkyne moieties. For example:

- The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability .

- The alkyne linker may facilitate π-π stacking with aromatic residues in target proteins (e.g., cannabinoid receptors) .

- Docking simulations : Use software like AutoDock to predict binding modes to CB1 receptors, validated via in vitro assays .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

- Methodology :

- LogP analysis : The compound’s high hydrophobicity (predicted LogP >3) limits aqueous solubility. Solutions include:

Salt formation : Use HCl or sodium salts to improve solubility .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

- Metabolic stability assays : Liver microsome studies reveal susceptibility to CYP450 oxidation, mitigated by introducing electron-withdrawing groups .

Q. How does this compound compare to structurally related urea derivatives in terms of enzyme inhibition or receptor modulation?

- Methodology :

- Comparative activity tables :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.